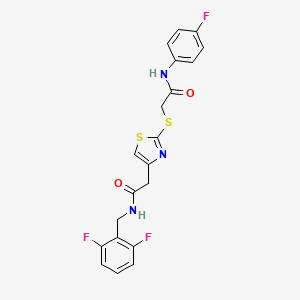![molecular formula C15H15N5OS B2416190 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034263-92-6](/img/structure/B2416190.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a complex organic molecule, combining unique structural elements from various heterocyclic systems. This compound is noteworthy for its potential applications across multiple scientific disciplines, including chemistry, biology, and medicine. The diverse functionalities embedded within its structure make it a subject of extensive research and interest in the scientific community.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic reactions. These steps often include cyclization reactions to form the pyrazolo and thiazole rings, followed by a condensation reaction to integrate the pyrrole moiety. The process generally requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the correct formation of the desired structural elements.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Optimization of reaction conditions to increase yield and purity, while minimizing by-products, is crucial. Techniques such as continuous flow reactors and the use of catalysts can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone undergoes a variety of chemical reactions, including but not limited to:
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may be facilitated by agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitution, can occur depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in alcohol or aqueous solutions.
Substitution: : Reagents like alkyl halides or sulfonates in the presence of bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically results in the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone finds applications in various scientific domains:
Chemistry: : As a complex heterocyclic compound, it serves as a building block for the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Biology: : Its biological activity can be explored in cellular assays to understand its interaction with different biological targets, providing insights into its potential therapeutic uses.
Medicine: : The compound's structure allows for the exploration of its pharmacological properties, potentially leading to the development of new drugs, particularly in the areas of oncology, neurology, and infectious diseases.
Industry: : In industrial applications, it can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exerts its effects is complex and multifaceted. It involves interactions with various molecular targets and pathways, depending on the specific context of its use.
Molecular Targets and Pathways
Enzymes: : The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Receptors: : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
DNA/RNA: : Potential interactions with genetic material can lead to modulation of gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparing (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone with other similar compounds highlights its unique features:
Structural Analogues: : Compounds such as (pyrazolo[1,5-a]pyrazin-5-yl)thiazole derivatives share some structural similarities but differ in their biological and chemical properties.
Functional Analogues: : Compounds with similar biological activities but different structures, such as certain thiazole or pyrrole derivatives, can provide insights into the uniqueness of this compound.
These comparisons help in understanding the compound's specific roles and potential advantages over other similar molecules in various applications.
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-13(22-15(17-11)18-6-2-3-7-18)14(21)19-8-9-20-12(10-19)4-5-16-20/h2-7H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCHSDNRHQERRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)
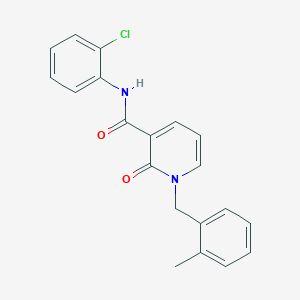


![13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2416114.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)
![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)
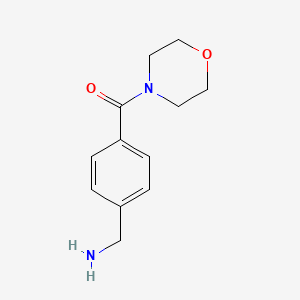
![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)
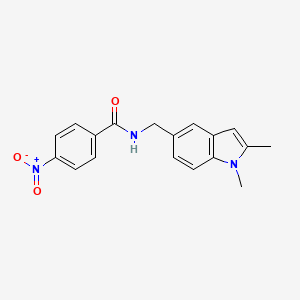
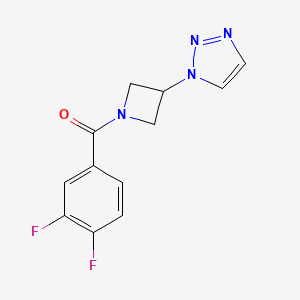

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)
